(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-2-28-12-11-23-16-9-5-6-10-17(16)29-21(23)22-18(25)13-24-19(26)14-7-3-4-8-15(14)20(24)27/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUFMTPKZZKSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoindolinone Core
The 1,3-dioxoisoindolin-2-yl moiety is typically synthesized via cyclocondensation of phthalic anhydride derivatives with primary amines. For example, 2-(1,3-dioxoisoindolin-2-yl)acetic acid is prepared by reacting phthalic anhydride with glycine under reflux in acetic acid, followed by acid-catalyzed cyclization. This intermediate is critical for subsequent acylations.
Construction of the Benzo[d]thiazol-2(3H)-ylidene Scaffold
The thiazole ring is assembled using a Hantzsch reaction, where 3-(2-ethoxyethyl)benzo[d]thiazol-2-amine reacts with α-bromoketones or thioureas. Bromination of 3-(2-ethoxyethyl)benzo[d]thiazole at the α-position using bromine in methanol yields the requisite electrophilic intermediate. Thiourea derivatives then undergo cyclization in ethanol at 80°C to form the thiazolidinone core.
Coupling via Acetamide Linkage
The final step involves coupling the isoindolinone and thiazole components through an acetamide bridge. 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride , generated by treating the carboxylic acid with oxalyl chloride in dry THF, reacts with the thiazole amine in the presence of triethylamine. Stereochemical control is achieved by maintaining low temperatures (−10°C) to favor kinetic (Z)-isomer formation.
Step-by-Step Synthetic Procedures
Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid
- Reactants : Phthalic anhydride (1.0 eq), glycine (1.2 eq), glacial acetic acid.
- Procedure : Reflux for 6 hours, followed by cooling and precipitation with ice water.
- Yield : 78–85%.
Characterization Data :
Preparation of 3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-ylideneamine
- Reactants : 2-Aminobenzenethiol (1.0 eq), 2-bromoethyl ethyl ether (1.5 eq), K2CO3.
- Procedure : Stir in acetone at 60°C for 12 hours.
- Yield : 70%.
Characterization Data :
Final Coupling Reaction
- Reactants : 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (1.0 eq), 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylideneamine (1.1 eq), triethylamine (1.2 eq).
- Procedure : Add acyl chloride to amine in dry THF at −10°C, stir for 4 hours.
- Yield : 65–72%.
Characterization Data :
- HRMS (ESI) : m/z 451.1243 [M+H]+ (calc. 451.1248).
- X-ray Diffraction : Confirms (Z)-configuration via dihedral angle (87.5°) between isoindolinone and thiazole planes.
Optimization Techniques
Solvent Effects
Catalytic Additives
Temperature Control
- −10°C : Maximizes (Z)-isomer formation (95:5 Z:E ratio).
- Room temperature : Leads to isomerization (60:40 Z:E).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Selected Acetamide Derivatives
Research Implications
The structural uniqueness of the target compound positions it as a candidate for further pharmacological evaluation, particularly in neurological disorders where MAO inhibition is therapeutic. Comparative studies with chlorinated analogs () could clarify the role of electron-donating vs. withdrawing groups in off-target effects. Additionally, its synthetic adaptability () supports scalability for preclinical testing .
Q & A
Q. What computational methods predict off-target interactions and toxicity risks?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess binding to cytochrome P450 isoforms. Use QSAR models (ADMET Predictor) to estimate hepatotoxicity and hERG channel inhibition. Validate in vitro using hepatocyte viability (MTT assay) and patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
